3-(3-methoxy-1,2-oxazol-5-yl)-N-(4-phenoxyphenyl)propanamide 3-(3-methoxy-1,2-oxazol-5-yl)-N-(4-phenoxyphenyl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14786301
InChI: InChI=1S/C19H18N2O4/c1-23-19-13-17(25-21-19)11-12-18(22)20-14-7-9-16(10-8-14)24-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,20,22)
SMILES:
Molecular Formula: C19H18N2O4
Molecular Weight: 338.4 g/mol

3-(3-methoxy-1,2-oxazol-5-yl)-N-(4-phenoxyphenyl)propanamide

CAS No.:

Cat. No.: VC14786301

Molecular Formula: C19H18N2O4

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

3-(3-methoxy-1,2-oxazol-5-yl)-N-(4-phenoxyphenyl)propanamide -

Specification

Molecular Formula C19H18N2O4
Molecular Weight 338.4 g/mol
IUPAC Name 3-(3-methoxy-1,2-oxazol-5-yl)-N-(4-phenoxyphenyl)propanamide
Standard InChI InChI=1S/C19H18N2O4/c1-23-19-13-17(25-21-19)11-12-18(22)20-14-7-9-16(10-8-14)24-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,20,22)
Standard InChI Key LIIUYPUSGOOXER-UHFFFAOYSA-N
Canonical SMILES COC1=NOC(=C1)CCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3

Introduction

The compound "3-(3-methoxy-1,2-oxazol-5-yl)-N-(4-phenoxyphenyl)propanamide" appears to be a synthetic organic molecule characterized by:

  • A methoxy-substituted oxazole ring.

  • A phenoxy-substituted phenyl group.

  • A propanamide functional group.

These structural features suggest it could belong to a class of heterocyclic compounds with potential pharmaceutical or biochemical applications.

Pharmaceutical Research

Compounds with oxazole rings are often explored for their antimicrobial, anti-inflammatory, or anticancer properties. The presence of a phenoxyphenyl group could enhance binding to hydrophobic pockets in enzymes or receptors.

Material Science

The compound’s aromatic and heterocyclic components may allow its use in organic electronics or as intermediates in polymer synthesis.

Synthesis Pathways

While specific methods for synthesizing this compound are unavailable in the provided data, a general approach could involve:

  • Formation of the Oxazole Ring: Cyclization of an appropriate precursor (e.g., an α-hydroxyketone and an amide).

  • Introduction of the Methoxy Group: Via methylation using dimethyl sulfate or methyl iodide.

  • Amide Bond Formation: Coupling of a carboxylic acid derivative with an amine using reagents like EDCI or DCC.

Analytical Characterization

To confirm the structure and purity of this compound, the following techniques would typically be employed:

  • NMR Spectroscopy (¹H and ¹³C): To identify chemical shifts corresponding to functional groups.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To detect characteristic amide and aromatic functional groups.

  • X-ray Crystallography: If crystalline, to determine the three-dimensional structure.

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